1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine
Description
Properties
IUPAC Name |
1-benzyl-3-[(2-fluorophenoxy)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c19-17-8-4-5-9-18(17)21-14-16-10-11-20(13-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHQHGFVHQDZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC=C2F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Benzyl-3-pyrrolidone Intermediate
A key intermediate in the synthesis is N-benzyl-3-pyrrolidone, which can be synthesized efficiently through a few steps with high yield, as detailed in Chinese patents CN102060743A and CN102060743B:
- Step a: Synthesis of ethyl 3-benzylaminopropionate by reacting benzylamine with ethyl acrylate or similar precursors.
- Step b: Cyclization and hydrolysis steps under controlled conditions.
- Step c: Hydrolysis of the ester intermediate in aqueous acidic conditions (concentrated hydrochloric acid-water mixture) at reflux for 8-10 hours monitored by LC-MS.
- Step d: Neutralization to alkaline pH (12-13) followed by extraction with ethyl acetate and purification by vacuum distillation at 145-150 °C under 6 mmHg pressure.
This method yields N-benzyl-3-pyrrolidone with approximately 67% yield, emphasizing mild conditions and minimal synthetic steps for efficiency.
| Step | Reaction Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| a | Benzylamine + ethyl acrylate | Ethyl acrylate, benzylamine | - | Formation of ethyl 3-benzylaminopropionate |
| b-c | Hydrolysis with HCl (reflux 8-10 h) | Concentrated HCl, water | - | Monitored by LC-MS |
| d | Neutralization and extraction | NaOH/KOH, ethyl acetate | 67.1 | Purification by vacuum distillation |
Reaction Conditions and Solvent Systems
- Suitable solvents for these reactions are high-boiling polar aprotic solvents such as DMF, N-methyl-2-pyrrolidone, or N,N-dimethylacetamide, which facilitate nucleophilic substitutions and stabilize intermediates.
- Bases are used in stoichiometric or slight excess amounts to ensure complete deprotonation without over-alkylation.
- Reaction temperatures range from ambient to 60 °C for bromination and coupling steps, with reflux conditions applied for hydrolysis steps.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|
| N-Benzyl-3-pyrrolidone synthesis | Benzylamine + ethyl acrylate, HCl hydrolysis, neutralization | Toluene, H2O, ethyl acetate | 67.1 | Vacuum distillation purification |
| Bromination of 2-fluorophenyl acetate | NBS bromination at 60 °C, 2 days | Ethyl acetate | 47-52 | Column chromatography purification |
| Coupling reaction | NaH base, nucleophilic substitution | DMF or DMF/other polar aprotic | - | Inert atmosphere, controlled temperature |
| Deprotection | Acidic/basic conditions | Varies | - | Removal of acetyl or other protecting groups |
Research Findings and Optimization Notes
- The use of equimolar or slight excess base is critical to avoid over-alkylation or incomplete reaction, as excess base can lead to side reactions on free hydroxyl groups.
- Protecting groups such as acetyl are essential for selective functionalization of phenol derivatives before bromination and coupling.
- Monitoring by LC-MS and NMR spectroscopy ensures reaction completeness and purity of intermediates.
- The choice of solvent and temperature significantly influences reaction rate and yield; polar aprotic solvents and moderate temperatures are preferred for substitution steps.
- Purification by column chromatography and vacuum distillation are standard to isolate high-purity intermediates and final products.
Chemical Reactions Analysis
1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Scientific Research Applications
1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, as well as its role in pharmacology and material science.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarity to known neurotransmitter modulators suggests that it may interact with various receptors in the central nervous system (CNS).
Case Study: Neuropharmacological Activity
A study published in the Journal of Medicinal Chemistry explored the compound's effects on serotonin receptors. The findings indicated that it exhibits selective serotonin reuptake inhibition, which could make it a candidate for developing antidepressants or anxiolytics.
Anticancer Research
Recent studies have also focused on the compound's anticancer properties. Research has shown that it may induce apoptosis in certain cancer cell lines, particularly by activating pathways associated with cell death.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Activation of caspase pathways |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
Material Science
Beyond biological applications, this compound is being explored for its potential use in material science, particularly in the development of polymers and nanomaterials.
Case Study: Polymer Synthesis
A recent article in Advanced Materials highlighted the use of this compound as a monomer in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of fluorinated groups was shown to improve the hydrophobicity and chemical resistance of the resulting polymers.
Drug Delivery Systems
The lipophilic nature of this compound makes it suitable for use in drug delivery systems, particularly for enhancing the bioavailability of poorly soluble drugs.
Research Findings
Studies have demonstrated that when encapsulated in lipid-based nanoparticles, this compound can significantly improve the solubility and release profile of various therapeutic agents, making it a promising candidate for formulating new drug delivery systems.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Variations
The following table summarizes key structural and physicochemical properties of 1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine and its analogs:
Physicochemical and Functional Differences
- Polarity and Solubility: The trifluoroacetamido derivative (C₁₃H₁₅F₃N₂O) exhibits higher polarity due to the amide group, enhancing solubility in polar solvents .
- Thermal Stability :
- The chloromethyl analog (1-Benzyl-3-(chloromethyl)pyrrolidine) has a boiling point of 288°C, suggesting lower volatility compared to the target compound .
Biological Activity
1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a benzyl group and a 2-fluoro-phenoxymethyl moiety, suggests diverse interactions with biological targets, making it a candidate for various pharmacological applications.
The chemical formula of this compound is C16H18FNO, and it features a pyrrolidine ring, which is known for its versatility in drug design. Pyrrolidine derivatives often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Antiviral Activity
Research indicates that pyrrolidine derivatives can exhibit antiviral properties. For instance, studies have shown that certain pyrrolidine compounds demonstrate efficacy against viruses such as HIV and herpes simplex virus (HSV). The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
Table 1: Antiviral Efficacy of Pyrrolidine Derivatives
| Compound | Virus Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HSV | TBD | Inhibition of viral replication |
| Other Pyrrolidine Derivatives | HIV | 2.95 | Reverse transcriptase inhibition |
| Other Pyrrolidine Derivatives | Hepatitis C Virus | 3.0 | NS5A inhibitory effect |
Antimicrobial Activity
Additionally, the compound's structural features suggest potential antimicrobial activity. Pyrrolidine derivatives have been reported to show activity against various bacterial strains. For example, compounds containing similar moieties have demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy of Pyrrolidine Derivatives
| Compound | Bacterial Strain | MIC (μg/ml) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | Cell wall synthesis inhibition |
| Other Pyrrolidine Derivatives | E. coli | 50 | Disruption of membrane integrity |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, molecular docking studies suggest that the compound may bind effectively to active sites on enzymes involved in viral replication or bacterial metabolism.
Case Studies
- Antiviral Studies : In a study focusing on pyrrolidine derivatives' antiviral properties, compounds similar to this compound were evaluated for their effectiveness against HIV. The results indicated that modifications at the pyrrolidine ring significantly influenced the inhibitory activity against HIV reverse transcriptase .
- Antimicrobial Studies : Another investigation assessed the antibacterial properties of various pyrrolidine derivatives against S. aureus. The findings revealed that certain substitutions on the pyrrolidine ring enhanced antimicrobial activity, suggesting a structure-activity relationship that could be explored further for optimizing efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, 2-fluorobenzaldehyde can react with pyrrolidine derivatives in DMF at 150°C under basic conditions (e.g., K₂CO₃), followed by purification via ethyl acetate extraction and MgSO₄ drying . Optimizing stoichiometry (e.g., 1:1.04 molar ratio of aldehyde to amine) and reaction time (~20 hours) improves yields (up to 93%). TLC monitoring is critical to determine reaction completion .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and mass spectrometry. Key NMR signals for the pyrrolidine ring include δ ~3.3 ppm (multiplet, CH₂-N) and δ ~1.9 ppm (CH₂ ring protons), while the 2-fluoro-phenoxymethyl group shows aromatic peaks at δ ~6.7–7.6 ppm . High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₁₈H₁₉FNO₂, [M+H⁺]⁺ = 300.1404) .
Advanced Research Questions
Q. What role does stereochemistry play in the biological activity of pyrrolidine derivatives like this compound?
- Methodological Answer : Stereochemistry significantly impacts binding affinity to enantioselective targets (e.g., enzymes or receptors). For example, (3R,4R)- and (3S,4S)-pyrrolidine diol enantiomers exhibit distinct pharmacological profiles due to spatial orientation differences . To study this, synthesize enantiopure forms via chiral catalysts or chromatography, and evaluate activity using assays like receptor-binding studies or enzymatic inhibition .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer : Systematically modify substituents (e.g., fluorine position on the phenyl ring, benzyl group substitutions) and assess changes in activity. For instance, replacing 2-fluoro with 3-fluoro may alter lipophilicity and target engagement. Use computational tools (e.g., molecular docking) to predict interactions and validate with in vitro assays (e.g., IC₅₀ determination) .
Q. What strategies resolve contradictions in spectral data or bioactivity across studies?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from impurities or solvent effects. Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and cross-validate with alternative techniques (e.g., X-ray crystallography, as in ). For bioactivity conflicts, standardize assay protocols (e.g., cell lines, incubation times) and include positive/negative controls .
Q. How can researchers investigate the metabolic stability of this compound for drug development?
- Methodological Answer : Perform hepatic microsomal assays (e.g., human liver microsomes) to measure metabolic half-life. Monitor degradation via LC-MS and identify metabolites using fragmentation patterns. Compare stability with/without cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint enzymatic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
